Home > Products > Screening Compounds P40410 > (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid
(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid - 1704063-60-4

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid

Catalog Number: EVT-1735324
CAS Number: 1704063-60-4
Molecular Formula: C10H15BN2O4S
Molecular Weight: 270.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(Pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

  • Compound Description: (3-(Pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a phenylboronic acid derivative investigated for its potential pharmacological properties. Its crystal structure and conformation have been analyzed by X-ray diffraction and further studied using DFT calculations. []

SB02055 (DOTA-conjugated (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid)

    SB04028 (DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid)

    • Compound Description: SB04028 is another (R)-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligand developed for cancer imaging. Preclinical evaluations showed promising results, with its 68Ga complex demonstrating clear tumor visualization and superior tumor uptake compared to SB02055 and the previously reported PNT6555. []

    PNT6555

    • Compound Description: PNT6555 is a previously reported FAP-targeted imaging agent that incorporates a boronic acid moiety. Although its specific structure is not detailed in the provided abstract, its use as a comparator for the novel ligands SB02055 and SB04028 suggests it likely shares structural features, particularly within the FAP-targeting pharmacophore. []

    1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

    • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. This compound exhibits favorable RORc cellular potency and selectivity over other ROR family members and a panel of nuclear receptors. []
    • Compound Description: This class of compounds was studied for their in vitro antioxidant properties using ABTS•+ and FRAP assays. Specific derivatives within this class demonstrated varying levels of antioxidant activity, with some showing potential as promising leads. []

    N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin- 1-ylsulfonyl)phenyl)acetamide

    • Compound Description: This compound belongs to the sulfonamide class, a group known for its antibacterial properties. Its crystal structure, elucidated by X-ray diffraction analysis, revealed key structural features, including the sulfonamide group, a cyclohexyl substituent, and intermolecular hydrogen bonding patterns. []

    3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

    • Compound Description: LPP1 is a compound previously demonstrated to possess analgesic properties in a mouse model of diabetic neuropathic pain. Studies have focused on its impact on glucose and lipid metabolism, as well as its antioxidant and cytotoxic potential, revealing a favorable profile with a lack of cytotoxicity and antioxidant properties. []

    [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26)

    • Compound Description: Compound 26 is a potent competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. It exhibits significantly higher activity compared to the reference compound kojic acid, and exerts an antimelanogenic effect on B16F10 cells without cytotoxicity. []

    5,7-dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydro quinoline-2-carboxylic acid

    • Compound Description: This compound is a potential PET imaging agent targeting the NMDA receptor. It exhibits high binding affinity for the glycine binding site of the NMDA receptor and has been radiolabeled with fluorine-18 for potential use in PET imaging studies. []
    • Compound Description: This class of compounds was synthesized and characterized, but their specific biological activities were not detailed in the abstract. []
    • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. Many of the compounds exhibited substantial activity against various bacterial strains. [, ]

    5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester

    • Compound Description: This compound is a synthetic intermediate. A novel synthesis method for this compound has been developed. []

    (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid

    • Compound Description: This boronic acid derivative has shown promising anticancer activity against various cell lines at low concentrations, exceeding the efficacy of the standard drug doxorubicin. []
    • Compound Description: These two series of chromen-4-on-3-yl chalcone derivatives were designed as potential p53-MDM2 pathway inhibitors and have shown promising cytotoxic properties against several cancer cell lines. []

    3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride

    • Compound Description: This compound is a piperazine derivative. A new synthesis method for this compound has been reported. []
    • Compound Description: These piperazine-containing heterocyclic compounds were synthesized and tested for their antibacterial activity, with several derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria. []

    3-(4-(diethylamino)phenyl)-4-substituted-1-ylsulfonyl) sydnones

    • Compound Description: This series of sydnones, mesoionic heterocyclic compounds, was synthesized and evaluated for antimicrobial activity. Some compounds within the series demonstrated potent activity against various microorganisms. []

    4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

    • Compound Description: This compound is a salt formed between a piperazine derivative and 3-carboxypropanoate. Its crystal structure has been determined by X-ray crystallography, revealing key intermolecular interactions, including hydrogen bonding and π-π stacking. []
    • Compound Description: This class of compounds acts as competitive, reversible β-lactamase inhibitors. These inhibitors often mimic the structure of β-lactam antibiotics and can have varying efficacy against different classes of β-lactamases. []

    5-(2-Methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles

    • Compound Description: This class of compounds represents a specific example of 2,5-disubstituted 2H-tetrazoles, synthesized via a copper-catalyzed cross-coupling reaction between N-H free tetrazoles and boronic acids. This method offers a highly effective and environmentally friendly approach to constructing these heterocycles. []

    FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

    • Compound Description: FMPD is a potential novel antipsychotic drug candidate exhibiting high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. Preclinical studies suggest it may have efficacy in treating schizophrenia and bipolar mania with a reduced risk of certain side effects compared to other antipsychotics. []
    • Compound Description: These derivatives were synthesized from a fluoroquinolone lead molecule and evaluated for their in vitro antimicrobial activity. Several compounds showed excellent activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents. []

    (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid

    • Compound Description: This chiral derivatizing agent (CDA) is used to determine the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholine-based lipids. It forms diastereomeric adducts with the glycerol backbone, allowing for the quantification of enantiomers using 1H NMR spectroscopy. []

    (3-(1,3-dioxo-6-propylamino-1H-benzo[de]isoquinolin-2(3 H)-yl)phenyl)boronic acid

    • Compound Description: This hydrophobic boronic acid acts as a facilitator for oil|water interfacial phosphate transfer. It effectively mediates the transfer of highly hydrophilic phosphate and hydroxide anions into a water-immiscible organic phase, enabling potential applications in phosphate sensing. []
    • Compound Description: These boronic acids, along with 2,6-dibromophenylboronic acid, were investigated for their biomimetic CO2 hydration activity. Computational studies revealed that 2,6-dibromophenylboronic acid exhibited the highest turnover frequency for this reaction. []
    • Compound Description: This series of quinolone derivatives was designed and synthesized as potential antimicrobial agents. Some compounds within the series displayed promising activity against bacterial strains, supporting their potential for further development. []

    Dipeptidyl boronic acid proteasome inhibitors

    • Compound Description: This class of compounds, inspired by the proteasome inhibitor bortezomib, has been explored for its anticancer potential. Modifications to the dipeptide backbone and boronic acid substituents have yielded compounds with varying inhibitory activities against different proteasome subunits. []
    • Compound Description: These compounds are boron-containing quinoxaline derivatives synthesized and screened for antimicrobial activity. They demonstrated potent activity compared to standard antimicrobial drugs. []
    • Compound Description: These porphyrin derivatives containing boronic acid groups were synthesized and investigated for their saccharide-binding ability. Their μ-oxo dimers exhibited distinct selectivity and sensitivity for different saccharides, with the 4-(hydroxyboryl)-substituted derivative (1b) showing particularly high affinity for glucose and galactose. []

    Rhenium-chloride-tris(cyclohexanediondioxime)butylboron complex

    • Compound Description: This compound is a rhenium dioxime complex incorporating a boronic acid adduct. It has been proposed as a potential radiotherapeutic agent for treating malignant tumors. []
    • Compound Description: These two compounds are boronic acid-based building blocks used to synthesize heteroporous covalent organic frameworks (COFs) with dual linkages. This “three-in-one” strategy leverages three distinct functional groups on the monomers for reversible condensation reactions. ADPB-COF, in particular, demonstrated excellent selective adsorption of C3H8 over CH4, showcasing its potential in gas separation applications. []
    Overview

    (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is a compound of significant interest in organic chemistry and medicinal research. This boronic acid derivative features a phenyl ring substituted with a piperazine moiety linked through a sulfonyl group. Boronic acids are widely recognized for their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds.

    Source and Classification

    This compound falls under the category of boronic acids, specifically classified as an arylboronic acid due to the presence of an aromatic ring. It is also categorized as a sulfonamide due to the sulfonyl group attached to the phenyl ring. The compound can be synthesized through various methods, often involving palladium-catalyzed reactions.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid typically involves several steps:

    1. Starting Materials: The synthesis begins with a suitable aryl halide or phenol derivative that can be functionalized to introduce the boronic acid group.
    2. Borylation Reaction: A common method for introducing the boronic acid functionality is through borylation, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst. Common bases used include potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are employed under inert atmospheres at elevated temperatures.
    3. Sulfonamide Formation: The piperazine moiety can be introduced via nucleophilic substitution on a sulfonyl chloride or sulfonic acid derivative, which reacts with piperazine to yield the desired sulfonamide structure.
    4. Purification: After synthesis, purification techniques such as crystallization, distillation, or chromatography are utilized to isolate the target compound with high purity.
    Molecular Structure Analysis

    Structure and Data

    The molecular structure of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can be represented as follows:

    • Molecular Formula: C11_{11}H16_{16}B1_{1}N1_{1}O2_{2}S
    • Molecular Weight: Approximately 227.13 g/mol
    • Structural Features:
      • A phenyl ring (C6_6H5_5)
      • A piperazine ring (C4_4H10_10N2_2)
      • A sulfonyl group (S=O)

    The compound's structure allows for potential interactions in biological systems and facilitates its use in various synthetic applications.

    Chemical Reactions Analysis

    Reactions and Technical Details

    (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid participates in several important chemical reactions:

    1. Suzuki-Miyaura Coupling: This reaction involves coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and base, resulting in new carbon-carbon bond formation.
    2. Oxidation Reactions: The boronic acid can be oxidized to form corresponding phenols using agents like hydrogen peroxide.
    3. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for further functionalization.

    These reactions highlight the versatility of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid in organic synthesis.

    Mechanism of Action

    Process and Data

    The mechanism of action for (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid varies depending on its application:

    • In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to yield biaryl products.
    • In biological contexts, this compound may interact with specific enzymes or receptors, potentially inhibiting their activity by forming reversible covalent bonds at active sites.

    Understanding these mechanisms is crucial for leveraging this compound in drug discovery and development.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    The physical and chemical properties of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid include:

    These properties influence its handling and application in laboratory settings.

    Applications

    Scientific Uses

    (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid has several notable applications:

    1. Organic Synthesis: Utilized as a reagent in various cross-coupling reactions to synthesize complex organic molecules.
    2. Biochemical Probes: Investigated for its ability to interact with biological molecules, making it suitable for probing enzyme activities or receptor interactions.
    3. Drug Development: Explored as a potential candidate in drug discovery processes due to its structural features that allow for modulation of biological pathways.
    4. Material Science: Employed in synthesizing advanced materials and polymers with tailored properties.

    This compound exemplifies the intersection of organic chemistry and applied sciences, showcasing its relevance across multiple research domains.

    Properties

    CAS Number

    1704063-60-4

    Product Name

    (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid

    IUPAC Name

    (3-piperazin-1-ylsulfonylphenyl)boronic acid

    Molecular Formula

    C10H15BN2O4S

    Molecular Weight

    270.12 g/mol

    InChI

    InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2

    InChI Key

    GXJWYWVWWVRJAU-UHFFFAOYSA-N

    SMILES

    B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O

    Canonical SMILES

    B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.